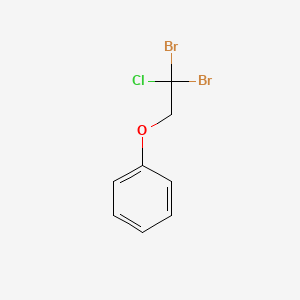
(2,2-Dibromo-2-chloroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dibromo-2-chloroethoxy)benzene is a chemical compound with the molecular formula C8H7Br2ClO It is characterized by the presence of two bromine atoms, one chlorine atom, and an ethoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-2-chloroethoxy)benzene typically involves the reaction of 2-chloroethanol with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
C6H5OCH2CH2Cl+Br2→C6H5OCH2CHBr2Cl
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dibromo-2-chloroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2-Dibromo-2-chloroethoxy)benzene is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology and Medicine
In biological and medical research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Industry
In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Wirkmechanismus
The mechanism of action of (2,2-Dibromo-2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloroethoxy)benzene: A related compound with a similar structure but without the bromine atoms.
(2-Bromoethoxy)benzene: Another similar compound with only one bromine atom.
Uniqueness
(2,2-Dibromo-2-chloroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These properties can be leveraged in various applications, making it a versatile compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
79042-73-2 |
|---|---|
Molekularformel |
C8H7Br2ClO |
Molekulargewicht |
314.40 g/mol |
IUPAC-Name |
(2,2-dibromo-2-chloroethoxy)benzene |
InChI |
InChI=1S/C8H7Br2ClO/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI-Schlüssel |
TYVVXDOECWGYFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(Cl)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

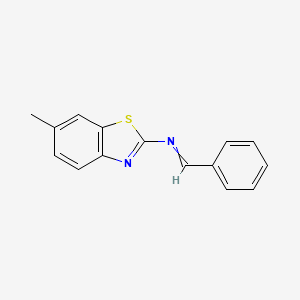

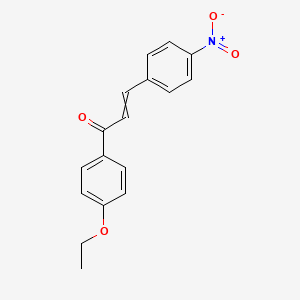
![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)
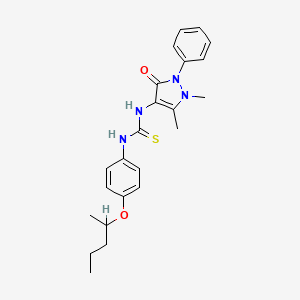

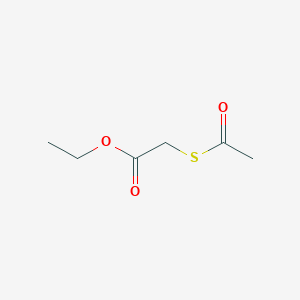
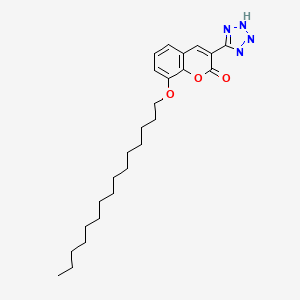
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)


